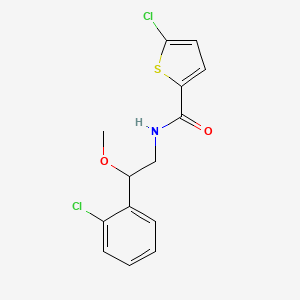

5-chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene-2-carboxamide derivatives. It has been identified as a promising lead compound for the development of new drugs due to its potential biological activity.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

5-Chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)thiophene-2-carboxamide and related compounds have been investigated for their antimicrobial properties. Research by Benneche et al. (2011) on similar thiophenones showed significant capacity in reducing biofilm formation by marine bacteria, indicating potential applications in controlling biofilms in marine environments (Benneche et al., 2011).

Anti-Inflammatory and Analgesic Agents

A study conducted by Abu‐Hashem et al. (2020) synthesized novel derivatives related to the thiophene carboxamide structure, demonstrating their efficacy as anti-inflammatory and analgesic agents. This research underscores the potential for developing new therapeutic agents based on this compound (Abu‐Hashem et al., 2020).

Anticancer Activity

A study by Atta and Abdel‐Latif (2021) on derivatives of thiophene-2-carboxamide, including compounds structurally similar to 5-chloro-N-(2-(2-chlorophenyl)-2-methoxyethyl)thiophene-2-carboxamide, revealed their potential in inhibiting the growth of certain cancer cell lines. This suggests a promising avenue for cancer treatment research (Atta & Abdel‐Latif, 2021).

Organic Semiconductors

Research by Nakano et al. (2015) explored the modification of thiophene derivatives to develop n-channel organic semiconductors for organic thin-film transistors. This application demonstrates the compound's potential in electronic materials science (Nakano et al., 2015).

Corrosion Inhibition

A study by Fouda et al. (2020) investigated thiophene derivatives as corrosion inhibitors for carbon steel in acidic media. This suggests potential industrial applications in protecting metals from corrosion (Fouda et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of the compound 5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide is Coagulation factor X . Coagulation factor X is an essential enzyme in the blood coagulation cascade, which plays a crucial role in the formation of blood clots.

Mode of Action

It is known to interact with its target, coagulation factor x . The interaction between the compound and its target may lead to changes in the activity of the enzyme, potentially influencing the blood coagulation process.

Propiedades

IUPAC Name |

5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO2S/c1-19-11(9-4-2-3-5-10(9)15)8-17-14(18)12-6-7-13(16)20-12/h2-7,11H,8H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSHOFAAOHZBHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=C(S1)Cl)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[2-(2-chlorophenyl)-2-methoxyethyl]thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2858385.png)

![{[5-(2-Methylpiperidin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B2858395.png)

![ethyl 3-carbamoyl-2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2858396.png)

![3-(difluoromethyl)-N-methyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2858397.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-phenoxyphenyl)propanenitrile](/img/no-structure.png)

![2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2858401.png)